4-Ethyl-2,2-dipropyl-1,3-oxazolidine
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Overview
Description
4-Ethyl-2,2-dipropyloxazolidine is a heterocyclic organic compound with the molecular formula C11H23NO. It is part of the oxazolidine family, which are five-membered rings containing both nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2,2-dipropyloxazolidine typically involves the reaction of 1,2-amino alcohols with aldehydes or ketones. One common method is the metal-free domino annulation/Mannich reaction, which involves the cyclization of 1,2-amino alcohols with formaldehyde and aryl- or alkylpropiolic acids . This reaction is carried out under mild conditions and provides good to excellent yields of the target product.
Industrial Production Methods
In industrial settings, the production of 4-Ethyl-2,2-dipropyloxazolidine may involve large-scale multicomponent reactions. These reactions are designed to be efficient and cost-effective, utilizing readily available starting materials and catalysts to maximize yield and minimize waste .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2,2-dipropyloxazolidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the reactions of 4-Ethyl-2,2-dipropyloxazolidine include formaldehyde, aryl- or alkylpropiolic acids, and various oxidizing or reducing agents. Reaction conditions are typically mild, with reactions being carried out at room temperature or slightly elevated temperatures .
Major Products
The major products formed from the reactions of 4-Ethyl-2,2-dipropyloxazolidine include oxazolidinones, amino alcohols, and various functionalized oxazolidine derivatives .
Scientific Research Applications
4-Ethyl-2,2-dipropyloxazolidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Ethyl-2,2-dipropyloxazolidine involves its interaction with specific molecular targets and pathways. In biological systems, oxazolidine derivatives can inhibit protein synthesis by binding to the ribosome and preventing the formation of the initiation complex . This unique mechanism makes them effective antibacterial agents, particularly against resistant strains of bacteria .
Comparison with Similar Compounds
4-Ethyl-2,2-dipropyloxazolidine can be compared to other oxazolidine derivatives, such as:
2,2-Dimethyloxazolidine: Similar in structure but with different substituents, leading to variations in chemical reactivity and biological activity.
4-Methyl-2,2-dipropyloxazolidine: Another closely related compound with distinct properties and applications.
The uniqueness of 4-Ethyl-2,2-dipropyloxazolidine lies in its specific substituents, which confer unique chemical and biological properties, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
5140-89-6 |
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Molecular Formula |
C11H23NO |
Molecular Weight |
185.31 g/mol |
IUPAC Name |
4-ethyl-2,2-dipropyl-1,3-oxazolidine |
InChI |
InChI=1S/C11H23NO/c1-4-7-11(8-5-2)12-10(6-3)9-13-11/h10,12H,4-9H2,1-3H3 |
InChI Key |
SLQQYOPXJCAMIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(NC(CO1)CC)CCC |
Origin of Product |
United States |
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